(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
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Overview
Description
The compound “(2S,3S)-2-Amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid” is similar to the one you’re asking about . It has a CAS Number of 201353-89-1 and a molecular weight of 175.23 . It’s a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The InChI code for the similar compound “(2S,3S)-2-Amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid” is 1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m0/s1 . This code provides a way to encode the compound’s molecular structure as a text string.Physical And Chemical Properties Analysis
The similar compound “(2S,3S)-2-Amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid” is a solid substance stored at refrigerator temperatures .Scientific Research Applications
Biocatalytic Applications
Biocatalysis utilizes enzymes to perform specific chemical transformations. Kumar et al. (2015) demonstrated the use of acid anhydrides, including butanoic anhydride, for the regioselective acylation of hydroxyl groups in related compounds using Lipozyme® TL IM. This approach yielded highly selective and efficient monoacylated products, emphasizing the potential for enzymatic processes in synthesizing complex molecules (Kumar et al., 2015).
Synthesis of Fluorinated Compounds
Fluorinated compounds play a significant role in developing pharmaceuticals and materials due to their unique properties. Clary et al. (1995) synthesized various amido-connected phosphocholines derived from diaminopropanols and serine, showing the importance of fluorinated compounds in enhancing biological activity and tolerance (Clary et al., 1995).
Material Science and Catalysis
In material science, Xue et al. (2015) developed rare-earth metal-organic frameworks (MOFs) with restricted window apertures, demonstrating selective adsorption kinetics for gas/vapor separation. This work highlights the role of fluorinated compounds in constructing materials with specific functional properties (Xue et al., 2015).
Organic Synthesis Techniques
Schmidt et al. (1992) reported the synthesis of enantiomerically pure diaminobutyric acids with Fmoc protected α-amino groups, showcasing the utility of fluorinated compounds in producing building blocks for peptide synthesis (Schmidt et al., 1992).
Environmental and Hydrolytic Stability
Signori et al. (2006) synthesized copolymers of isopropenyl alkyl ethers with fluorinated acrylates, examining the influence of fluorine on thermal, photochemical, and hydrolytic stability. Their findings underscore the protective action of fluorinated moieties against degradation, relevant for developing durable polymeric materials (Signori et al., 2006).
Safety and Hazards
properties
IUPAC Name |
(2S,3S)-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO4/c1-5(10)6(7(12)13)11-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,11,14)(H,12,13)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZNDDRTARIPOU-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
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